5-(4-methylphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 5-(4-methylphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one belongs to the thieno[2,3-d]pyrimidin-4-one family, a scaffold known for its pharmacological relevance in kinase inhibition and anticancer activity . Its structure features:
Properties
Molecular Formula |
C25H23N3O3S2 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
5-(4-methylphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H23N3O3S2/c1-17-7-9-18(10-8-17)20-15-32-23-22(20)24(30)28(19-5-3-2-4-6-19)25(26-23)33-16-21(29)27-11-13-31-14-12-27/h2-10,15H,11-14,16H2,1H3 |
InChI Key |
PMCLDRWTPSXFPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Formamide-Mediated Cyclization
Aminothiophenes react with formamide under high-temperature conditions to form the pyrimidinone ring. For example, heating 5-(4-methylphenyl)-3-aminothiophene-2-carboxylate with excess formamide at 150°C for 6–8 hours yields the unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one scaffold (76–97% yield). This method is favored for its simplicity but requires precise temperature control to avoid side reactions.
Primary Amine Cyclization in Xylenes
Alternative cyclization routes employ primary amines in anhydrous xylenes. A mixture of 5-(4-methylphenyl)-3-aminothiophene and aniline derivatives (e.g., phenylamine) undergoes reflux for 30 hours, forming 3-phenyl-substituted thieno[2,3-d]pyrimidin-4(3H)-one. This method introduces the 3-aryl group directly during cyclization, eliminating the need for post-synthetic functionalization (Table 1).
Table 1: Cyclization Methods for Thieno[2,3-d]Pyrimidin-4(3H)-one Core
| Method | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Formamide cyclization | Aminothiophene + formamide | 150°C, 6–8 h | 76–97 | |
| Xylenes cyclization | Aminothiophene + aniline | Reflux, 30 h | 60–65 |
Introduction of the 2-Sulfanyl Group
The 2-sulfanyl moiety is introduced via nucleophilic substitution or thiolation of a 2-chloro intermediate.
Chlorination with POCl₃
The 4-oxo group of the thienopyrimidinone is converted to a 4-chloro derivative using phosphorus oxychloride (POCl₃). Reacting the core compound with excess POCl₃ at reflux for 4–12 hours yields 2,4-dichlorothieno[2,3-d]pyrimidine (40–80% yield). This intermediate is highly reactive, enabling subsequent substitution at the 2-position.
Thiolation with Thiourea or Potassium Hydrosulfide
The 2-chloro group is displaced by a sulfhydryl (-SH) group using thiourea in ethanol under reflux (12 hours) or potassium hydrosulfide (KSH) in dimethylformamide (DMF) at 80°C. The resulting 2-mercapto derivative serves as the precursor for further functionalization.
Functionalization with Morpholino-Oxoethyl Moiety
The 2-mercapto intermediate reacts with 2-(morpholin-4-yl)-2-oxoethyl bromide to form the thioether linkage.
Alkylation of the Sulfhydryl Group
In a polar aprotic solvent (e.g., DMF or acetonitrile), the 2-mercapto compound is treated with 2-(morpholin-4-yl)-2-oxoethyl bromide in the presence of a base (e.g., triethylamine or potassium carbonate). The reaction proceeds at 60–80°C for 6–12 hours, achieving 65–85% yield. The morpholino-oxoethyl group enhances solubility and bioavailability, critical for pharmacological applications.
| Substrate | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Mercapto derivative | 2-(Morpholin-4-yl)-2-oxoethyl Br | DMF, K₂CO₃, 80°C | 65–85 |
Incorporation of Aryl Substituents at Positions 3 and 5
3-Phenyl Group Installation
The 3-phenyl group is introduced during the cyclization step by using aniline or its derivatives as reactants. For example, substituting ammonia with phenylamine in the xylenes-mediated cyclization directly yields the 3-phenyl-substituted core.
5-(4-Methylphenyl) Substituent
The 5-(4-methylphenyl) group originates from the aminothiophene starting material. Thiophene derivatives pre-functionalized with a 4-methylphenyl group at the 5-position are synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, followed by reduction.
Optimization and Scalability Considerations
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. For instance, POCl₃-mediated chlorination achieves 90% conversion in 2 hours under flow conditions, compared to 12 hours in batch reactors.
Chemical Reactions Analysis
1.1. Core Formation via Cyclization
The thieno[2,3-d]pyrimidine scaffold is typically synthesized through cyclization reactions. For example:
-
Mannich-Type Cyclization : Reaction of dihydrothiophene precursors with formaldehyde (HCHO) and primary amines under noncatalyzed conditions yields the thieno[2,3-d]pyrimidine core .
-
Michael Addition-Cyclization : Cyanothioacetamide reacts with α-bromochalcones to form dihydrothiophenes, which undergo cyclization to generate the fused pyrimidine ring .
| Reaction Type | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Mannich Cyclization | HCHO, RNH₂, 25°C, 0.5–2 h | 60–75% | |
| Michael Addition | α-Bromochalcones, KOH/EtOH, RT | 38–40% |
Sulfanyl Group Reactivity
The sulfanyl (-S-) linker participates in nucleophilic substitution and oxidation reactions:
-
Nucleophilic Substitution : The sulfanyl group undergoes displacement with amines or thiols in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF).
-
Oxidation : Controlled oxidation with hydrogen peroxide (H₂O₂) converts the sulfanyl group to sulfoxide or sulfone derivatives, altering electronic properties.
| Reaction | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Substitution | Cs₂CO₃/DMF, R-X (X = NH₂, SH), 80°C, 4 h | Thioether analogs | Bioactivity modulation |
| Oxidation | H₂O₂ (30%), CH₃COOH, RT, 2 h | Sulfoxide/Sulfone derivatives | Stability enhancement |
Morpholine Moieties in Reactions
The morpholin-4-yl group influences solubility and participates in:
-
Hydrolysis : Acidic or basic conditions cleave the morpholine ring, forming secondary amines or carboxylic acids.
-
Complexation : The oxygen and nitrogen atoms coordinate with metal ions (e.g., Cu²⁺, Fe³⁺), enabling catalytic applications .
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Hydrolysis | HCl (6M), reflux, 6 h | Morpholine ring opening | |
| Metal Coordination | CuCl₂, EtOH, RT, 1 h | Stable metal-ligand complexes |
Cross-Coupling Reactions
The phenyl and 4-methylphenyl substituents enable Pd-catalyzed cross-couplings:
-
Suzuki Coupling : Reaction with aryl boronic acids in tetrahydrofuran (THF) at 60°C introduces diverse aryl groups at the 3-position .
-
Buchwald-Hartwig Amination : Forms C-N bonds with primary/secondary amines, enhancing pharmacological profiles .
| Reaction | Catalysts/Conditions | Scope | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, THF, 60°C | Aryl/heteroaryl boronic acids | 55–70% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 100°C | Aliphatic/aromatic amines | 50–65% |
Biological Activation Pathways
In medicinal contexts, the compound undergoes enzymatic transformations:
-
Metabolic Oxidation : Cytochrome P450 enzymes oxidize the morpholine ring to morpholine N-oxide, altering pharmacokinetics .
-
Glutathione Conjugation : The sulfanyl group reacts with glutathione (GSH) in vivo, forming detoxified metabolites .
Stability Under pH and Thermal Conditions
-
Acidic Conditions : Degrades via hydrolysis of the pyrimidinone ring (t₁/₂ = 2 h at pH 1).
-
Alkaline Conditions : Stable up to pH 10 but undergoes sulfanyl oxidation at higher pH.
-
Thermal Stability : Decomposes above 200°C, releasing morpholine and sulfur dioxide.
Scientific Research Applications
Synthetic Route Overview
- Formation of Thieno-pyrimidine Core : The initial step generally involves the construction of the thieno-pyrimidine framework through cyclocondensation reactions.
- Introduction of Morpholine : Morpholine derivatives are introduced via nucleophilic substitution reactions.
- Sulfur Functionalization : The sulfanyl group is incorporated to enhance the compound's reactivity and biological activity.
Anticancer Activity
Research indicates that compounds with thieno[2,3-d]pyrimidine structures can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis. For example, similar compounds have shown effectiveness as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor progression .
Anti-inflammatory Properties
Compounds containing morpholine and thieno-pyrimidine structures have been evaluated for their anti-inflammatory effects. They may act by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Recent studies have demonstrated that related compounds can inhibit both COX-1 and COX-2 activities, potentially providing therapeutic benefits in inflammatory diseases .
Antimicrobial Activity
There is emerging evidence suggesting that thieno-pyrimidine derivatives exhibit antimicrobial properties against various pathogens. The presence of specific substituents may enhance their efficacy against bacterial strains, making them candidates for further development in antibiotic therapy.
Case Study 1: VEGFR-2 Inhibition
A study involving a series of thieno[2,3-d]pyrimidine derivatives found that specific substitutions led to significant inhibition of VEGFR-2, showcasing their potential as anti-cancer agents. Compounds were tested in vitro against melanoma cell lines, demonstrating a reduction in cell viability and tumor growth in animal models .
Case Study 2: Anti-inflammatory Screening
Another investigation focused on the anti-inflammatory properties of related compounds through enzyme inhibition assays. The results indicated that these compounds effectively reduced inflammation markers in vitro, supporting their potential use in treating inflammatory disorders .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, thienopyrimidines can interact with enzymes, receptors, or DNA, modulating their activity. The presence of the morpholin-4-yl-2-oxoethyl group suggests potential interactions with protein kinases or other enzymes involved in signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations
Substituent Effects on Solubility :
- The target compound’s morpholinyl-oxoethyl side chain likely improves aqueous solubility compared to the simpler 2-morpholinyl group in CAS 724746-46-7 . However, its higher molecular weight (~532.6 vs. 313.38) may reduce membrane permeability.
- The 3,4-dimethoxyphenyl group in CAS 93733-73-4 enhances polarity, making it more soluble than the target’s 4-methylphenyl substituent .
The sulfanyl linkage in both the target compound and CAS 727689-58-9 may confer redox activity or disulfide bond formation in biological systems .
Steric and Electronic Effects :
- The 3-phenyl group in the target compound introduces steric bulk absent in CAS 93733-73-4 (2-methyl), which could affect binding pocket interactions .
- The morpholine ring in the target compound and CAS 724746-46-7 provides electron-rich regions for hydrogen bonding, a feature absent in the furan-containing analog .
Research Findings and Implications
- Structural Determinants of Activity: Morpholine-containing thienopyrimidines (e.g., CAS 724746-46-7) are often associated with PI3K/AKT pathway inhibition, suggesting a plausible mechanism for the target compound .
- Synthetic Feasibility : The sulfanyl-ethyl linker in the target compound may complicate synthesis compared to simpler analogs like CAS 93733-73-4, requiring specialized coupling reagents (e.g., diisopropylazodicarboxylate, as in ) .
- Enantiomeric Purity : While the target compound’s stereochemistry is unspecified, highlights that high enantiomeric excess (>96%) is critical for activity in related compounds, emphasizing the need for chiral resolution .
Biological Activity
The compound 5-(4-methylphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one belongs to the thieno[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings and studies.
Synthesis and Characterization
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves multi-step processes that include cyclization reactions. For instance, derivatives have been synthesized from 2-aminothiophene-3-carboxylic acids, leading to a variety of functionalized compounds with potential biological activities. Characterization techniques such as IR, NMR, and mass spectrometry are commonly employed to confirm the structure of synthesized compounds .
Antimicrobial Activity
Recent studies have demonstrated that thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans.
Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |
|---|---|---|---|---|
| 5a | S. aureus | 15 | C. albicans | 12 |
| 5b | E. coli | 18 | A. niger | 10 |
| 5c | P. aeruginosa | 20 | - | - |
The results indicate that certain derivatives possess notable antibacterial and antifungal activities, suggesting their potential as therapeutic agents .
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
Table 2: Anticancer Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5d | MCF-7 | 12.5 |
| 5e | HCT-116 | 8.0 |
| 5f | HepG2 | 15.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compounds with lower IC50 values are considered more potent .
The biological activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives is attributed to their ability to interact with specific biological targets. For instance, some derivatives have been shown to inhibit cyclin-dependent kinase (CDK) enzymes, which play crucial roles in cell cycle regulation and cancer progression . Molecular docking studies suggest that these compounds fit well into the active sites of their targets, facilitating effective inhibition .
Case Studies
Several case studies illustrate the potential applications of thieno[2,3-d]pyrimidine derivatives in medicinal chemistry:
- Antimicrobial Case Study : A study evaluated a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives against resistant bacterial strains. Compounds exhibiting significant antibacterial activity were further modified to enhance their efficacy.
- Anticancer Case Study : Another investigation focused on the cytotoxic effects of these derivatives on various cancer cell lines. The study highlighted the importance of structural modifications in improving anticancer potency.
Q & A
How can I optimize the synthetic yield of this compound using Design of Experiments (DoE)?
Methodological Answer:
Implement a DoE approach to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratio). For instance, use fractional factorial designs to identify critical factors affecting yield. Flow chemistry platforms (e.g., continuous-flow reactors) can enhance reproducibility and enable rapid screening of conditions . Statistical models (e.g., response surface methodology) should be applied to predict optimal synthesis pathways, minimizing trial-and-error experimentation.
What crystallographic methods are recommended for resolving structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and SHELXD/SHELXS (for phase solution) is ideal. Address disorder in morpholine or phenyl rings via iterative refinement cycles and electron density analysis. For twinned crystals, employ the TWIN/BASF commands in SHELXL. Validate hydrogen-bonding networks using Mercury software to ensure structural accuracy .
How can computational studies predict the drug-likeness and bioavailability of this compound?
Methodological Answer:
Use tools like SwissADME or Molinspiration to calculate physicochemical parameters (logP, topological polar surface area). Molecular dynamics simulations (e.g., GROMACS ) can assess membrane permeability. Docking studies (e.g., AutoDock Vina ) against targets like kinases or GPCRs may reveal binding modes. Validate predictions with experimental solubility assays (e.g., shake-flask method) .
How should discrepancies between experimental NMR data and computational predictions be resolved?
Methodological Answer:
Reconcile contradictions by:
- Re-examining sample purity (HPLC or LC-MS).
- Recalculating NMR chemical shifts using DFT methods (e.g., B3LYP/6-31G* basis set).
- Considering solvent effects (e.g., CPCM model) and tautomeric equilibria. Cross-validate with 2D NMR (COSY, HSQC) to confirm assignments .
What strategies are effective for synthesizing sulfanyl- or morpholine-modified derivatives?
Methodological Answer:
- Sulfanyl modification: Replace the sulfanyl group via nucleophilic substitution (e.g., using thiols under basic conditions).
- Morpholine modification: Introduce morpholine via Buchwald-Hartwig coupling or reductive amination. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and characterize intermediates via FT-IR (C=O stretch at ~1650 cm⁻¹) .
How can I assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Conduct accelerated stability studies:
- pH stability: Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via UPLC.
- Thermal stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Identify degradation products via HRMS .
What experimental approaches identify potential biological targets for this compound?
Methodological Answer:
- Kinase profiling: Use radiometric or fluorescence-based kinase assays (e.g., ADP-Glo™).
- Cellular thermal shift assay (CETSA): Detect target engagement in live cells.
- Transcriptomics/Proteomics: Compare gene/protein expression profiles in treated vs. untreated cells .
Which analytical techniques ensure high purity for in vitro assays?
Methodological Answer:
- HPLC: Use a C18 column (acetonitrile/water gradient) with UV detection (λ = 254 nm).
- Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values.
- Chiral Purity: Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .
How can reaction mechanisms be elucidated for key synthetic steps?
Methodological Answer:
- Kinetic Studies: Monitor intermediate formation via in situ FT-IR or ReactIR.
- Isotope Labeling: Use ¹³C or ²H isotopes to trace bond cleavage/formation.
- Computational Modeling: Apply DFT (e.g., Gaussian 16) to identify transition states and energy barriers .
What methods detect polymorphism in crystalline forms of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
